![molecular formula C15H15N3O2 B229246 2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide](/img/structure/B229246.png)
2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide
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Overview
Description
2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAAH and is a hydrazide derivative of acetophenone.
Scientific Research Applications
Nonlinear Optical Properties
2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide and its derivatives have been studied for their potential in nonlinear optical applications. Naseema et al. (2010) investigated similar compounds and found them to be promising candidates for optical device applications, including optical limiters and switches, due to their significant nonlinear optical properties (Naseema et al., 2010).
Antimicrobial Activities
Several studies have focused on the antimicrobial potential of compounds structurally similar to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide. Fuloria et al. (2009, 2014) synthesized novel imines and thiazolidinones derived from related compounds, which showed promising antibacterial and antifungal activities (Fuloria et al., 2009); (Fuloria et al., 2014).
Anticancer and Cytotoxic Activities
The potential of 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide derivatives in anticancer research has been explored. Mohamed et al. (2018) synthesized novel pyridine derivatives from similar compounds, exhibiting significant in vitro cytotoxicity against cancer cell lines (Mohamed et al., 2018).
Corrosion Inhibition
Compounds structurally similar to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide have been investigated for their application as corrosion inhibitors. Leçe et al. (2008) found that such compounds exhibit inhibitory properties for mild steel in acidic solutions, indicating potential use in corrosion protection (Leçe et al., 2008).
Supramolecular Architectures
Research by Khalid et al. (2021) on pyridine-based hydrazone derivatives, closely related to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide, revealed the formation of supramolecular architectures through hydrogen bonding. These findings suggest applications in materials science and molecular engineering (Khalid et al., 2021).
Analgesic and Anti-inflammatory Activities
Research has also explored the analgesic and anti-inflammatory potential of derivatives of 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide. Dewangan et al. (2015) synthesized oxadiazole derivatives that showed potent analgesic and anti-inflammatory effects in animal studies (Dewangan et al., 2015).
properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-12-6-2-3-8-14(12)20-11-15(19)18-17-10-13-7-4-5-9-16-13/h2-10H,11H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
NMOVELUNTQSILU-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=N2 |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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